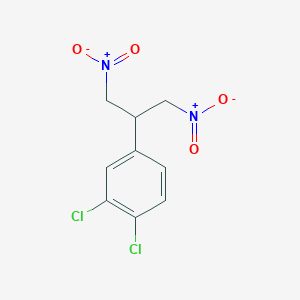

1,2-Dichloro-4-(1,3-dinitropropan-2-yl)benzene

Description

1,2-Dichloro-4-(1,3-dinitropropan-2-yl)benzene is a chlorinated aromatic compound featuring a benzene ring substituted with chlorine atoms at positions 1 and 2, and a 1,3-dinitropropan-2-yl group at position 4. The nitropropan-2-yl group likely introduces steric bulk and polarizability, making this compound distinct from simpler dichlorobenzenes. Potential applications include use as an intermediate in explosives or agrochemicals, though specific data remain speculative without further experimental validation.

Properties

IUPAC Name |

1,2-dichloro-4-(1,3-dinitropropan-2-yl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2N2O4/c10-8-2-1-6(3-9(8)11)7(4-12(14)15)5-13(16)17/h1-3,7H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCMWTVLYMXTMMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C[N+](=O)[O-])C[N+](=O)[O-])Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration processes followed by purification steps such as recrystallization or column chromatography to isolate the final product. The use of advanced analytical techniques ensures the quality and consistency of the compound produced .

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-4-(1,3-dinitropropan-2-yl)benzene undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of more oxidized derivatives.

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Substitution: Electrophilic aromatic substitution reactions can occur, where the chlorine atoms or nitro groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents such as hydrogen gas or metal hydrides for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield 1,2-dichloro-4-(1,3-diaminopropan-2-yl)benzene .

Scientific Research Applications

1,2-Dichloro-4-(1,3-dinitropropan-2-yl)benzene has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Medicine: Research into its potential therapeutic effects and toxicity is ongoing.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Dichloro-4-(1,3-dinitropropan-2-yl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences between 1,2-Dichloro-4-(1,3-dinitropropan-2-yl)benzene and structurally related compounds, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Comparative Analysis of Selected Compounds

Key Comparisons:

Substituent Effects on Reactivity and Stability

- The 1,3-dinitropropan-2-yl group in the target compound enhances electron-withdrawing effects compared to simpler substituents like chloromethyl (in 1,2-dichloro-4-(chloromethyl)benzene). This likely reduces nucleophilic aromatic substitution reactivity but increases thermal stability, a common trait in nitroaromatics.

- In contrast, 1,2-dichlorobenzene lacks bulky substituents, making it more volatile and suitable as a solvent .

Toxicity and Safety

- Aliphatic chlorinated compounds like 1,2-dichloropropane exhibit high volatility and neurotoxic effects, leading to regulatory restrictions . The aromatic nature of the target compound may reduce volatility but introduce risks associated with nitro groups (e.g., mutagenicity).

Applications The chloromethyl derivative (C₇H₅Cl₃) is used as a reagent in cross-coupling reactions (e.g., Suzuki-Miyaura in ), highlighting the role of benzylic halides in synthesis .

Computational and Analytical Insights Density functional theory (DFT) methods, as described in , are critical for predicting electronic properties (e.g., bond polarization) in such compounds .

Biological Activity

1,2-Dichloro-4-(1,3-dinitropropan-2-yl)benzene is an organic compound with significant biological activity due to its unique structural components, including two chlorine atoms and a dinitropropan-2-yl group. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is 1,2-dichloro-4-(1,3-dinitropropan-2-yl)benzene, and its molecular formula is . The structure features a benzene ring substituted with two chlorine atoms and a 1,3-dinitropropan-2-yl group. The presence of nitro groups suggests potential for redox reactions, which may contribute to its biological activity .

The biological activity of 1,2-Dichloro-4-(1,3-dinitropropan-2-yl)benzene primarily involves its interaction with various cellular targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites or altering their conformation. This may affect metabolic pathways and cellular functions.

- Reactive Intermediates Formation : The nitro groups can undergo reduction to form reactive intermediates that interact with nucleophiles in biological systems, potentially leading to oxidative stress or DNA damage .

Biological Activity

Research indicates that 1,2-Dichloro-4-(1,3-dinitropropan-2-yl)benzene exhibits various biological activities:

- Antimicrobial Effects : Studies have shown that the compound possesses antimicrobial properties against certain bacteria and fungi. Its effectiveness varies based on concentration and exposure time.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| S. aureus | 30 µg/mL |

| C. albicans | 40 µg/mL |

- Cytotoxicity : In vitro studies demonstrate that the compound can induce cytotoxic effects in various cancer cell lines. The mechanism involves apoptosis induction and cell cycle arrest at specific phases.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of 1,2-Dichloro-4-(1,3-dinitropropan-2-yl)benzene against a panel of pathogens. Results indicated significant inhibition of bacterial growth at concentrations above 20 µg/mL, with a notable effect on Gram-positive bacteria compared to Gram-negative strains .

Case Study 2: Cytotoxic Effects on Cancer Cells

In another study published in Cancer Research, researchers investigated the cytotoxic effects of the compound on human breast cancer cells (MCF-7). The findings revealed that treatment with concentrations greater than 25 µM resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis .

Toxicological Profile

While the compound shows promising biological activities, it is essential to consider its toxicological profile:

- Acute Toxicity : Animal studies indicate moderate acute toxicity when administered orally or dermally. Symptoms include gastrointestinal distress and potential neurotoxicity at high doses.

| Toxicity Endpoint | Value |

|---|---|

| LD50 (rat) | 300 mg/kg |

| Skin Irritation | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.